molecular formula C15H21Cl2NO B12353455 2-(2-Chlorophenyl)-2-(propylamino)cyclohexan-1-one,monohydrochloride

2-(2-Chlorophenyl)-2-(propylamino)cyclohexan-1-one,monohydrochloride

Cat. No.: B12353455
M. Wt: 302.2 g/mol
InChI Key: OJFBIUOZXHDPNS-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-2-(propylamino)cyclohexan-1-one,monohydrochloride is a chemical compound that belongs to the class of cyclohexanones This compound is characterized by the presence of a chlorophenyl group and a propylamino group attached to a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-2-(propylamino)cyclohexan-1-one,monohydrochloride typically involves the following steps:

    Formation of the Cyclohexanone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the cyclohexanone ring with a chlorophenyl group, often using chlorobenzene and a suitable catalyst.

    Addition of the Propylamino Group:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization may also be employed.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-2-(propylamino)cyclohexan-1-one,monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., halogens), solvents (e.g., ethanol, dichloromethane).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anesthetic properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-2-(propylamino)cyclohexan-1-one,monohydrochloride involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, ion channels.

    Pathways: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-2-(methylamino)cyclohexan-1-one: Similar structure with a methylamino group instead of a propylamino group.

    2-(2-Chlorophenyl)-2-(ethylamino)cyclohexan-1-one: Similar structure with an ethylamino group instead of a propylamino group.

Uniqueness

2-(2-Chlorophenyl)-2-(propylamino)cyclohexan-1-one,monohydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H21Cl2NO

Molecular Weight

302.2 g/mol

IUPAC Name

2-(2-chlorophenyl)-2-(propylamino)cyclohexan-1-one;hydrochloride

InChI

InChI=1S/C15H20ClNO.ClH/c1-2-11-17-15(10-6-5-9-14(15)18)12-7-3-4-8-13(12)16;/h3-4,7-8,17H,2,5-6,9-11H2,1H3;1H

InChI Key

OJFBIUOZXHDPNS-UHFFFAOYSA-N

Canonical SMILES

CCCNC1(CCCCC1=O)C2=CC=CC=C2Cl.Cl

Origin of Product

United States

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